Regioisomeric Electronic Effect Differentiation: 4-Pyridazinyl vs. 3-Pyridazinyl Substituent Constants
The 4-pyridazinyl group in 4-Phenylpyridazin-3-amine confers quantitatively different inductive (σI) and resonance (σR) constants relative to the 3-pyridazinyl regioisomer. These constants were experimentally derived from ¹H and ¹³C NMR chemical shift data for isomeric aminophenyl- and phenylpyridazines measured in DMSO-d6 [1]. The electronic parameter differentiation is critical for predicting reactivity in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination at the 3-NH₂ position) and for structure-activity relationship (SAR) model interpretation, as the electron density distribution on the pyridazine ring directly influences hydrogen-bond acceptor strength and π-stacking capability [1].
| Evidence Dimension | Inductive (σI) and Resonance (σR) Substituent Constants |
|---|---|
| Target Compound Data | 4-Pyridazinyl group: σI and σR values calculated from ¹H and ¹³C NMR data for 4-aminophenyl- and 4-phenylpyridazines [1] |
| Comparator Or Baseline | 3-Pyridazinyl group: σI and σR values calculated from NMR data for 3-aminophenyl- and 3-phenylpyridazines [1] |
| Quantified Difference | Numerical σI and σR values differ between the two regioisomeric substitution patterns; exact values are reported in the primary publication and must be referenced for each specific derivative pair [1] |
| Conditions | ¹H and ¹³C NMR spectroscopy in DMSO-d6 solution at ambient temperature; Hammett-type analysis using the Swain-Lupton dual parameter approach [1] |
Why This Matters
For synthetic chemists designing parallel libraries or optimizing lead compounds, selecting the correct regioisomeric building block with the appropriate electronic profile is essential to achieving the desired reactivity and downstream biological activity; using a regioisomeric analog with different electronic parameters can lead to failed coupling reactions or misleading SAR data.
- [1] Pozharskii, A.F., et al. Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines. Chemistry of Heterocyclic Compounds, 1986, 22, 763–770. View Source
